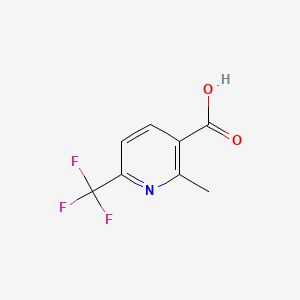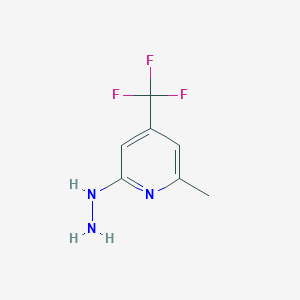![molecular formula C16H17NO2 B1305740 Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine CAS No. 2164-42-3](/img/structure/B1305740.png)
Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine
Descripción general
Descripción
Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine is an organic compound characterized by a benzyl group attached to a 2,3-dihydro-benzo[1,4]dioxin moiety, which is further linked to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine typically involves the following steps:
Formation of the 2,3-dihydro-benzo[1,4]dioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of the amine group: The final step involves the reaction of the intermediate with an amine source, such as ammonia or primary amines, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine can undergo oxidation reactions, typically forming corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: Lacks the 2,3-dihydro-benzo[1,4]dioxin moiety, making it less structurally complex.
2,3-Dihydro-benzo[1,4]dioxin-2-ylmethylamine: Similar but without the benzyl group.
Phenethylamine: Contains a phenyl group instead of the 2,3-dihydro-benzo[1,4]dioxin moiety.
Uniqueness
Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine is unique due to the combination of the benzyl group and the 2,3-dihydro-benzo[1,4]dioxin moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-6-13(7-3-1)10-17-11-14-12-18-15-8-4-5-9-16(15)19-14/h1-9,14,17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHPQUJGTWIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)
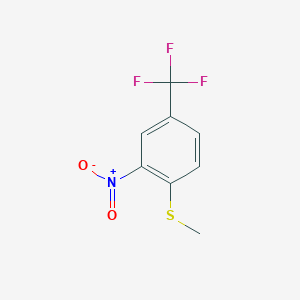
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)
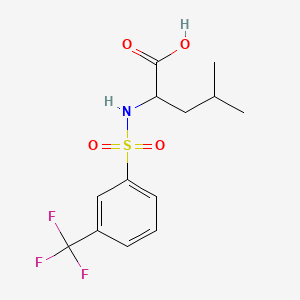
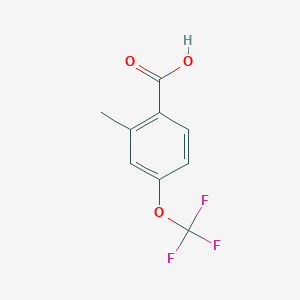
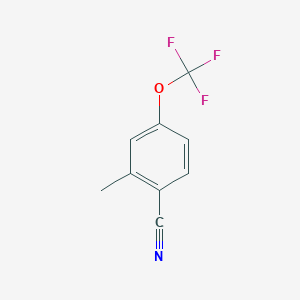
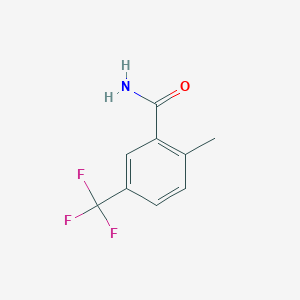
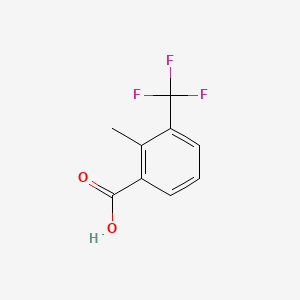
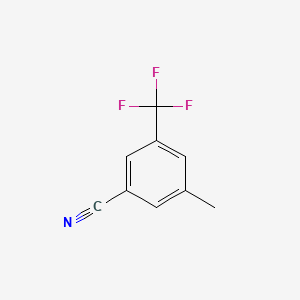
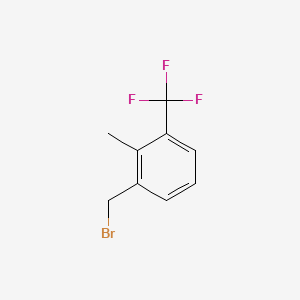
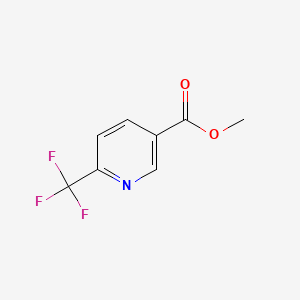
![5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride](/img/structure/B1305684.png)
